molecular formula C17H14F3N3OS B4967619 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide

2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B4967619
M. Wt: 365.4 g/mol
InChI Key: NZNRFZLURCRPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its various applications in scientific research. It is a synthetic compound that has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide involves the inhibition of specific proteins involved in cell proliferation and survival. This compound has been shown to target proteins such as tubulin and histone deacetylase, which are involved in the regulation of cell division and growth. By inhibiting these proteins, 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide have been extensively studied. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, thereby preventing the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool in the development of new drugs for the treatment of cancer. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide in scientific research. One of the most promising directions is the development of new drugs for the treatment of cancer. This compound has shown significant potential in inhibiting the growth of cancer cells, and further research is needed to explore its potential in the development of new cancer drugs. Additionally, this compound could be used in the development of new therapies for other diseases such as Alzheimer's and Parkinson's disease, which are characterized by abnormal protein aggregation.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-mercaptobenzimidazole with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide has several applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. It has also been used in the development of new drugs for the treatment of cancer.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c1-10(25-16-22-13-8-4-5-9-14(13)23-16)15(24)21-12-7-3-2-6-11(12)17(18,19)20/h2-10H,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNRFZLURCRPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]propanamide

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